![molecular formula C15H19N3O2S B2543468 4-oxo-N,3-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 403727-69-5](/img/structure/B2543468.png)
4-oxo-N,3-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Overview
Description
4-oxo-N,3-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound. It contains a total of 40 atoms, including 19 Hydrogen atoms, 15 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . The molecule also contains a total of 41 bonds, including 22 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), 1 urea (-thio) derivative, and 1 imide (-thio) .
Molecular Structure Analysis
The molecular structure of 4-oxo-N,3-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is quite complex. It contains a quinazoline ring, which is a type of heterocyclic aromatic compound. This ring is substituted with various functional groups, including a sulfanylidene group, a carboxamide group, and two propyl groups . The molecule also contains several types of bonds, including single, double, and aromatic bonds .Scientific Research Applications
- The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans .
- Specifically, the derivative 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide demonstrated the highest antimicrobial activity .
- Molecular docking studies revealed its high affinity to the tRNA (Guanine37-N1)-methyltransferase (TrmD) enzyme isolated from Pseudomonas aeruginosa .
- While not directly related to the compound, similar 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives have been evaluated for their potential as HIV inhibitors .
Antibacterial Activity
HIV Inhibition
Serine Protease Inhibition
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is known that similar compounds can inhibit certain enzymes , suggesting that this compound may also act as an enzyme inhibitor.
Biochemical Pathways
Similar compounds have been found to inhibit the production of superoxide anion-radical in mitochondria of tumor-bearer liver and in heren’s carcinoma tissue , suggesting that this compound may also affect these pathways.
Pharmacokinetics
Similar compounds have been found to have good in vitro and in vivo pharmacokinetic properties , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to have antimicrobial properties against both gram-positive and gram-negative bacteria and the candida albicans fungal strain , suggesting that this compound may also have these effects.
Action Environment
Similar compounds have been found to have potent inhibitory effects when formulated in certain oils , suggesting that the formulation and environment can significantly influence the action of this compound.
properties
IUPAC Name |
4-oxo-N,3-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-3-7-16-13(19)10-5-6-11-12(9-10)17-15(21)18(8-4-2)14(11)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDBUNWPXFHHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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